molecular formula C7H7ClN4 B12119899 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine

Cat. No.: B12119899
M. Wt: 182.61 g/mol
InChI Key: ILRREHJQBUFOFT-UHFFFAOYSA-N
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Description

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a chemical scaffold of significant interest in scientific research, particularly in the development of novel active compounds. As a fused heterocyclic system, it serves as a versatile building block in medicinal and agrochemical discovery. Research Applications and Value This compound belongs to the triazolopyrimidine class, which is recognized for its diverse biological activities. The chloro group at the 3-position makes it a key intermediate for further functionalization via nucleophilic substitution reactions, allowing for the creation of a wide library of derivatives for structure-activity relationship (SAR) studies . In medicinal chemistry, closely related [1,2,4]triazolo[1,5-a]pyrimidine analogs have demonstrated potent anti-tumor activities against human cancer cell lines, such as liver cancer (Bel-7402) and fibrosarcoma (HT-1080) . Other triazolopyrimidine derivatives have been identified as disruptors of protein-protein interactions in the influenza virus RNA-dependent RNA polymerase, showcasing their potential in antiviral research . Furthermore, this structural motif can act as an antagonist for adenosine receptors, a target relevant for neurological conditions like Parkinson's disease . In agrochemical research, the triazolopyrimidine core is a privileged structure in the development of herbicidal agents . Compounds such as diclosulam and flumetsulam, which share this core, function as potent inhibitors of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants . Handling and Usage This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling practices and comply with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

3-chloro-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3

InChI Key

ILRREHJQBUFOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)Cl)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Cyclocondensation :

    • Reagents : 3-Amino-5-methyl-1,2,4-triazole and acetylacetone (2,2-dimethyl-1,3-diketone).

    • Conditions : Reflux in acetic acid or microwave irradiation (100 W, 120°C, 20 min, CH₃CN).

    • Mechanism : Nucleophilic attack by the triazole amine on the diketone, followed by cyclization and dehydration.

  • Chlorination :

    • Reagents : Phosphorus oxychloride (POCl₃) and triethylamine (Et₃N).

    • Conditions : Reflux in 1,4-dioxane at 105°C for 3 hours.

    • Mechanism : Replacement of a hydroxyl group at position 3 with chlorine via electrophilic substitution.

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemperature/TimeYield (%)Source
Cyclocondensation3-Amino-5-methyl-triazole, acetylacetoneCH₃CN120°C, 20 min (microwave)83.9
ChlorinationPOCl₃, Et₃N1,4-Dioxane105°C, 3 hr65

One-Pot Three-Component Synthesis

This approach combines 5-amino-1-phenyl-1H-1,2,4-triazoles, aldehydes, and ethyl acetoacetate under catalytic conditions.

Protocol:

  • Reagents :

    • 5-Amino-1-phenyl-1H-1,2,4-triazole (1a–b), aromatic aldehydes (2a–g), ethyl acetoacetate (3).

    • Catalyst: APTS (aminopropyltrimethoxysilane).

  • Conditions : Ethanol, reflux for 24 hours.

Table 2: Substrate Scope and Yields

Aldehyde (R)Product (Yield %)Source
4-Chlorobenzaldehyde4c (85.2)
3-Nitrobenzaldehyde4j (78.1)

Note : Electron-withdrawing substituents on aldehydes enhance yields.

Chlorination of Preformed Triazolopyrimidines

Direct chlorination of hydroxyl or carboxylic acid derivatives at position 3 is a widely used strategy.

Method A: POCl₃-Mediated Chlorination

  • Substrate : 7-Hydroxy-5-methoxy-1,2,4-triazolo[1,5-c]pyrimidine (hypothetical precursor).

  • Conditions : POCl₃/Et₃N in 1,4-dioxane (105°C, 3 hr).

Method B: Thionyl Chloride (SOCl₂) Treatment

  • Substrate : 3-Carboxylic acid derivative.

  • Conditions : SOCl₂, DMF, 60°C, 2 hr → acid chloride formation, followed by Cl⁻ substitution.

Table 3: Chlorination Reagents and Outcomes

ReagentSubstrateProductYield (%)Source
POCl₃/Et₃N7-Hydroxy-triazolopyrimidine7-Chloro derivative65
SOCl₂3-Carboxylic acid derivative3-Chloro-triazolopyrimidine72

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and improves yields compared to conventional heating.

Procedure:

  • Reagents : Ethyl 5-amino-1,2,4-triazole-3-carboxylate + acetylacetone.

  • Conditions : 100 W, 120°C, CH₃CN, 20 min.

Table 4: Comparison of Conventional vs. Microwave Methods

MethodYield (%)TimeSource
Conventional reflux7830 hr
Microwave83.920 min

Catalytic Coupling Reactions

Sulfonyl chlorides react with amines under DMSO/pyridine catalysis to form sulfonamides, which can be modified to introduce chlorine.

Example:

  • Reagents : 2-Chlorosulfonyl-triazolopyrimidine + 2,6-dichloroaniline.

  • Conditions : Acetonitrile, pyridine, DMSO, 0–60°C.

Note : Electron-withdrawing substituents on the amine improve reactivity.

Computational Insights into Reaction Mechanisms

DFT studies on related triazolopyrimidines reveal:

  • Stability : [1,5-a] isomers are more stable than [4,3-a] due to aromaticity and bond order.

  • Chlorination : Electrophilic substitution at position 3 is favored due to electron-deficient aromatic rings.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-chlorination or side reactions require precise stoichiometry and solvent choice (e.g., 1,4-dioxane).

  • Catalyst Efficiency : TMDP (trimethylsilyl diphenylphosphoramide) enhances Knoevenagel condensation rates.

Analytical Characterization

Key techniques for confirmation:

  • ¹H/¹³C NMR : Confirm methyl groups at C5/C7 and Cl at C3.

  • HRMS : Verify molecular formula (C₇H₇ClN₄, MW 182.61).

  • X-ray Crystallography : Determine planarity of fused rings.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form additional rings through cyclization with other reagents.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Iodobenzene diacetate is used for oxidative cyclization.

    Reducing Agents: Sodium borohydride can be used for reduction reactions.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used, various substituted triazolopyrimidines can be synthesized.

    Oxidized and Reduced Forms: These forms can be obtained through appropriate redox reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression. For example:

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)15.0
This compoundMCF-7 (Breast)10.0

Mechanism of Action
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key signaling pathways associated with cell growth and survival. This includes the disruption of the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation.

Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis through a mitochondrial-dependent pathway, highlighting its promise in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15

This antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition12.0
Xanthine oxidaseModerate Inhibition50.0

These findings indicate that this compound may be useful in treating conditions related to enzyme dysregulation.

Agrochemical Applications

The compound's properties extend beyond medicinal chemistry into agrochemicals. Its ability to inhibit certain enzymes can be leveraged to develop herbicides or pesticides that target specific plant pathogens or weeds without affecting desirable crops.

Mechanism of Action

The mechanism of action of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Position 3 Substituents : Chlorine (target compound) vs. thiol, pyridyl, or cymantrenyl groups. The chloro substituent may enhance electrophilicity, facilitating covalent interactions with biological targets, while aromatic or bulky groups improve binding affinity or pharmacokinetics .
  • Ring Isomerism : The [4,3-A] vs. [1,5-a] ring junction alters electron distribution and steric accessibility, impacting target selectivity .

Physicochemical Properties

Property Target Compound 3k 8l 5,7-Dichloro
Molecular Weight ~196.6 g/mol 267.3 g/mol 371.0 g/mol 189.0 g/mol
Solubility Moderate (Cl, CH₃) Low (pyridyl) Low (cymantrenyl) Low (Cl)
Melting Point Not reported Not reported 230°C Not reported

Biological Activity

3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_7H7_7ClN4_4
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 1049138-84-2

The biological activity of this compound is primarily linked to its interaction with microtubules. Research indicates that compounds within the triazolo-pyrimidine class can stabilize microtubules by binding to specific sites on tubulin heterodimers. This stabilization is crucial for cellular processes such as mitosis and intracellular transport.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of triazolo-pyrimidine derivatives against several cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
6nA5495.9 ± 1.7Induces apoptosis
6nSW-4802.3 ± 0.91Cell cycle arrest
6nMCF-75.65 ± 2.33Apoptotic pathway activation

The compound demonstrated significant antiproliferative activity against lung adenocarcinoma (A549), colorectal (SW-480), and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's disease, triazolo-pyrimidines have shown promise in stabilizing microtubules and enhancing neuronal survival. These compounds may interact with tubulin at the vinca site, leading to improved cognitive function in preclinical models .

Case Studies

  • Cytotoxic Evaluation :
    A study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their cytotoxicity against A549 cells. The compound containing the triazolo-pyrimidine scaffold exhibited an IC50_{50} value significantly lower than that of standard chemotherapeutics like cisplatin, suggesting enhanced efficacy .
  • Microtubule Stabilization :
    In vitro assays demonstrated that specific derivatives of triazolo-pyrimidines could increase levels of acetylated α-tubulin in treated cells compared to controls. This increase correlates with enhanced microtubule stability and suggests a mechanism by which these compounds exert their biological effects .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine?

Two primary methods are documented:

  • Method A : Reaction of 2-hydrazinopyrimidine derivatives with acid chlorides or related reagents, yielding triazolo-pyrimidines with moderate to high efficiency (e.g., 65–85% yields under optimized conditions) .
  • Method B : Oxidation of hydrazones using agents like bromine or FeCl₃, which cyclizes the intermediate to form the triazolo core. This method requires precise control of stoichiometry and reaction time to avoid over-oxidation . Additional approaches include condensation reactions with hydrazonoyl chlorides in chloroform under reflux, catalyzed by triethylamine, as seen in related triazolo-pyrimidine syntheses .

Q. How is the crystal structure of triazolo-pyrimidine derivatives validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was resolved using SHELX software, with data collection via APEX2 and refinement via SHELXL2014. Key parameters (bond angles, torsion angles) are compared to analogous compounds to confirm structural integrity .

Advanced Research Questions

Q. How can synthetic yields be optimized for triazolo-pyrimidine derivatives?

Yield optimization depends on:

  • Reagent selection : Acid chlorides (Method A) generally outperform oxidative methods (Method B) in yield consistency. For example, Method A achieves ~80% yields with 2-hydrazinopyrimidine and acetyl chloride, whereas Method B yields 50–70% due to side reactions .
  • Additives : Eco-friendly additives like 4,4’-trimethylenedipiperidine enhance reaction efficiency (85–92% yields) by acting as dual Lewis bases and hydrogen-bond acceptors, reducing side product formation .

Q. What governs regioselectivity in electrophilic substitution reactions of triazolo-pyrimidines?

Substitution occurs preferentially at the C-6 position due to electron density distribution in the aromatic system. Chlorosulfonation studies with chlorosulfonic acid/thionyl chloride show C-6 selectivity, attributed to resonance stabilization of the intermediate σ-complex . Computational modeling (e.g., DFT) is recommended to predict regioselectivity for novel derivatives.

Q. What green chemistry strategies are applicable to triazolo-pyrimidine synthesis?

  • Solvent systems : Water-ethanol mixtures (1:1 v/v) at reflux reduce toxicity while maintaining high yields (88–90%) .
  • Recyclable catalysts : 4,4’-trimethylenedipiperidine is recoverable (>95% after 5 cycles) without activity loss, minimizing waste .
  • Metal-free conditions : Avoiding transition-metal catalysts eliminates heavy-metal contamination risks .

Q. How do metal catalysts influence cyclization reactions in triazolo-pyrimidine synthesis?

Nickel(II) nitrate, for example, facilitates cyclization in ethanol by coordinating with thiosemicarbazide intermediates, promoting intramolecular N–N bond formation. This step is critical for constructing the triazolo ring, with yields >75% under mild conditions .

Q. What mechanistic insights exist for hydrazide reactivity in triazolo-pyrimidine formation?

Hydrazides react with aldehydes via nucleophilic addition-elimination, forming hydrazones that undergo oxidative cyclization. Thioglycolic acid can act as a sulfur donor in thiolation reactions, modifying the pyrimidine scaffold’s electronic properties .

Q. How are phosphonate-functionalized triazolo-pyrimidines synthesized?

A 5-exo-dig cyclization strategy is employed, where alkynylphosphonates react with hydrazines to form triazolo-phosphonates. This method tolerates diverse substituents and achieves 70–80% yields in toluene under reflux .

Q. What role do solvent polarity and temperature play in reaction outcomes?

  • Polar solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, enhancing substitution rates.
  • Non-polar solvents (e.g., chloroform) favor cyclization by reducing solvation of neutral intermediates .
  • Elevated temperatures (65–80°C) are critical for liquefying additives like 4,4’-trimethylenedipiperidine, enabling homogeneous reaction conditions .

Q. How do structural modifications impact biological activity in triazolo-pyrimidine analogs?

Substituents at C-3 and C-5 significantly influence bioactivity:

  • Chloro groups enhance electrophilic interactions with target proteins (e.g., kinase inhibition).
  • Methyl groups at C-5 and C-7 improve metabolic stability by steric shielding of reactive sites .

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